molecular formula C7H7ClFN3 B2372906 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine CAS No. 893772-23-1

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No.: B2372906
CAS No.: 893772-23-1
M. Wt: 187.6
InChI Key: QEMIWJUDZORNEP-UHFFFAOYSA-N
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Safety and Hazards

The safety, risk, hazard, and MSDS of 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine are mentioned in the retrieved sources , but the specific details are not provided.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potent antagonists against p2x7 receptors and as inhibitors of the JAK2 kinase .

Mode of Action

It can be inferred from related compounds that it may involve the formation of c-n bonds . This compound could interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Given its potential role as a jak2 kinase inhibitor , it could impact the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis.

Result of Action

If it acts as a jak2 kinase inhibitor , it could potentially inhibit the proliferation of certain cells and induce apoptosis.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine are not fully known. It is known that pyrimidine derivatives can interact with various enzymes and proteins. For instance, 2-chloro-5-fluoropyrimidine, a related compound, can be used to prepare 5-fluoro-2-amino pyrimidines . These interactions often involve the formation of hydrogen bonds and van der Waals forces .

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cell function. For example, 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidine derivatives can interact with biomolecules through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol or acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIWJUDZORNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4 dichloro-5-fluoropyridine (1 g, 6 mmol) dissolved in CH3CN (8 ml) cooled in an ice bath was added Et3N (1.16 ml, 8.4 mmol) and cyclopropylamine (0.29 ml, 8.4 mmol) in CH3CN (2 ml). Reaction stirred 0° C. for 2 hours, evaporated water added and reaction extracted with EtOAc (×3). The organic fractions were combined washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to give the product (0.92 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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